![molecular formula C8H7ClO4 B597860 3-Chloro-6-hydroxy-2-methoxybenzoic acid CAS No. 146984-79-4](/img/structure/B597860.png)
3-Chloro-6-hydroxy-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-hydroxy-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H7ClO4 . It has an average mass of 202.592 Da and a monoisotopic mass of 202.003281 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-hydroxy-2-methoxybenzoic acid consists of a benzene ring substituted with a chloro group, a hydroxy group, and a methoxy group . The InChI code for this compound is 1S/C8H7ClO4/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,10H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.59 . It’s recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Antitumor and Antimicrobial Activities : A study by Xia et al. (2011) identified compounds similar to 3-Chloro-6-hydroxy-2-methoxybenzoic acid, isolated from the marine endophytic fungus NIGROSPORA sp. These compounds demonstrated moderate antitumor and antimicrobial activities (Xia et al., 2011).
Controlled Release of Flavor : Hong et al. (2008) studied the encapsulation of 4-hydroxy-3-methoxybenzoic acid (similar to 3-Chloro-6-hydroxy-2-methoxybenzoic acid) into nanoparticles for controlled flavor release in food applications (Hong et al., 2008).
Environmental Applications : Brillas et al. (2003) researched the mineralization of a herbicide derivative, 3,6-dichloro-2-methoxybenzoic acid, using electrochemical methods, indicating potential environmental applications in pollution treatment (Brillas et al., 2003).
Synthesis of Bioactive Compounds : Nguyen et al. (2006) demonstrated the utility of 2-methoxybenzoic acid (related to 3-Chloro-6-hydroxy-2-methoxybenzoic acid) in synthesizing various bioactive compounds, indicating its role in pharmaceutical and medicinal chemistry (Nguyen et al., 2006).
Pesticide Residue Analysis : Maga et al. (2021) discussed the importance of detecting chloromethoxybenzoic acid derivatives, including 3-chloro-5-methoxybenzoic acid, in environmental samples, indicating its relevance in environmental safety and monitoring (Maga et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-chloro-6-hydroxy-2-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVPCPDQXIUAKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676554 |
Source
|
Record name | 3-Chloro-6-hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-hydroxy-2-methoxybenzoic acid | |
CAS RN |
146984-79-4 |
Source
|
Record name | 3-Chloro-6-hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.